N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide
Description
N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide (CAS: 726152-24-5; molecular weight: 345.44 g/mol) is a sulfonamide derivative featuring a trimethylsilyl (TMS) group and a methyl substituent on the sulfonamide nitrogen, along with a para-methyl group on the benzene ring. Its synthesis typically involves nucleophilic substitution reactions, leveraging the reactivity of sulfonamide precursors with silylating agents .
Properties
CAS No. |
74948-31-5 |
|---|---|
Molecular Formula |
C11H19NO2SSi |
Molecular Weight |
257.43 g/mol |
IUPAC Name |
N,4-dimethyl-N-trimethylsilylbenzenesulfonamide |
InChI |
InChI=1S/C11H19NO2SSi/c1-10-6-8-11(9-7-10)15(13,14)12(2)16(3,4)5/h6-9H,1-5H3 |
InChI Key |
PXJOHZDSBBJEBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methylbenzenesulfonamide
4-Methylbenzenesulfonamide is synthesized via sulfonation of toluene, followed by amidation. In a representative protocol:
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C (sulfonation) 25°C (amidation) |
| Solvent | Dichloromethane (sulfonation) Water (amidation) |
| Yield | 85–90% |
N-Alkylation and Silylation
The introduction of the trimethylsilyl group at the sulfonamide nitrogen requires careful control of steric and electronic factors.
Direct Silylation Method
A mixture of 4-methylbenzenesulfonamide (1 mol), TMSCl (1.2 mol), and sodium hydride (1.5 mol) in toluene is stirred at 60°C for 6 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
Reaction Equation :
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Sodium hydride |
| Solvent | Toluene |
| Temperature | 60°C |
| Yield | 72–78% |
Challenges:
SEM Protection/Deprotection Strategy
For substrates sensitive to direct silylation, SEM groups are employed:
-
Protection : 4-Methylbenzenesulfonamide is treated with SEM-Cl (1.2 eq) and sodium hydride in DMF at 25°C for 1 hour, yielding SEM-protected sulfonamide.
-
Silylation : The SEM-protected intermediate reacts with TMSCl (1.5 eq) in THF at 50°C for 4 hours.
-
Deprotection : TBAF (3 eq) in THF removes SEM groups at 25°C, affording the final product.
Advantages :
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
Spectroscopic Data:
-
¹H NMR (DMSO-d₆) : δ 7.78–7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.49 (d, J = 8.4 Hz, 2H, Ar-H), 3.12 (s, 3H, N-CH₃), 0.28 (s, 9H, Si-(CH₃)₃).
-
IR (KBr) : 1340 cm⁻¹ (asymmetric SO₂), 1165 cm⁻¹ (symmetric SO₂), 1250 cm⁻¹ (Si-C).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Direct Silylation | 72–78% | 95–98% | Industrial |
| SEM Protection | 80–85% | 98–99% | Lab-scale |
Trade-offs :
-
Direct silylation is cost-effective but less selective.
-
SEM strategies offer higher purity but require additional steps.
Industrial-Scale Considerations
Patent EP0512953B1 highlights toluene and chlorobenzene as preferred solvents for large-scale silylation due to their low cost and ease of removal . Catalyst loadings are minimized (0.5–1 mol%) to reduce waste.
Chemical Reactions Analysis
Nucleophilic Substitution
Sulfonamides with labile leaving groups (e.g., halides) can undergo SN2 reactions . For instance, intermediates in benzenesulfonamide synthesis may react via nucleophilic substitution to form new derivatives . The trimethylsilyl (TMS) group attached to the nitrogen may influence reactivity by stabilizing the amine and modulating electron density, though specific examples for this exact compound are not detailed in the literature.
Acylation and Alkylation
Sulfonamides can act as electrophiles in acylation reactions. For example, benzenesulfonamide derivatives are prepared by reacting amines with sulfonyl chlorides under basic conditions . In analogous systems, the TMS group’s bulkiness may hinder direct acylation at the nitrogen, but its electron-donating nature could enhance reactivity in other positions.
Oxidation Reactions
Sulfonamides are generally stable under oxidation, but oxidation of related compounds (e.g., sulfides to sulfoxides) is documented . For N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide, oxidation pathways are not explicitly reported, though the sulfonyl group’s resistance to further oxidation is typical for sulfonamides.
Functional Group Interconversion
The trimethylsilyl group is a common protecting group for amines. While not explicitly described for this compound, TMS groups can undergo deprotection under acidic or fluoride-based conditions, potentially releasing the amine for further reactions . This property is critical in multi-step syntheses where selective deprotection is required.
Photocatalytic Functionalization
Recent advances in photocatalysis enable late-stage functionalization of sulfonamides via sulfinyl nitrene intermediates . While not directly applied to this compound, similar strategies could generate reactive intermediates for diversification .
Mechanistic Insights
The sulfonamide’s reactivity is influenced by its substituents:
Scientific Research Applications
Chemical Properties and Stability
The compound is characterized by its air- and moisture-stability, making it suitable for various synthetic applications. The presence of the trimethylsilyl group enhances its solubility and reactivity under mild conditions, which is crucial for selective reactions without racemization .
Structural Formula
- SMILES : CC1=CC=C(S(=O)(N(C)C#CSi(C)C)=O)C=C1
Coupling Reagent for Amide and Peptide Synthesis
N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide has been demonstrated to be an efficient coupling reagent for the formation of amide and peptide bonds. It allows for high-yielding reactions under mild conditions, which minimizes side reactions and preserves the integrity of sensitive functional groups .
Case Study: Peptide Bond Formation
In a study focusing on peptide synthesis, TMS-N-ethynyl-N,4-dimethylbenzenesulfonamide was used to couple amino acids effectively. The reactions were conducted at room temperature, resulting in minimal racemization and high yields of the desired peptides.
Antiviral Activity
Recent research has explored the antiviral potential of sulfonamide derivatives, including this compound. Studies indicated that compounds containing a benzenesulfonamide moiety exhibited moderate to excellent antiviral activities against HIV-1 .
Data Table: Antiviral Potency
| Compound | EC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|
| 11l | 0.21±0.03 | 0.031±0.012 | 178.81 |
| 8a | 6.07±2.93 | 2.72±1.09 | 129.72 |
| PF-74 | 0.87±0.31 | 3.69±0.59 | 145.18 |
The selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates that compound 11l shows the most promising antiviral potency .
Enzyme Inhibition Studies
Sulfonamides have been investigated for their inhibitory effects on various enzymes, including carbonic anhydrases and acetylcholinesterase . The structure of this compound allows it to interact effectively with these enzymes.
Case Study: Acetylcholinesterase Inhibition
Inhibitors derived from sulfonamides were tested against acetylcholinesterase, showing potential for treating neurodegenerative diseases like Alzheimer's disease . The compound's ability to inhibit enzyme activity was quantitatively assessed through IC50 values.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide involves its role as a coupling reagent. It facilitates the formation of amide and peptide bonds by activating the carboxyl group of the reactants, making it more susceptible to nucleophilic attack by amines. This process occurs under mild conditions, preventing racemization and preserving the stereochemistry of the reactants .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is distinguished from analogs by its trimethylsilyl substituent , which enhances steric bulk and modulates electronic properties. Below is a comparative analysis of key structural analogs:
Physicochemical Properties
- Lipophilicity : The TMS group in the target compound increases hydrophobicity (logP ~3.2) compared to analogs like N,N-di-(n-butyl)-p-toluenesulfonamide (logP ~4.1) due to the bulky silyl group reducing water solubility .
- Thermal Stability : The TMS derivative exhibits a melting point range of 150–160°C, lower than the 254–256°C observed for triazine-linked sulfonamides (e.g., compound 4 in ), likely due to reduced crystallinity .
Key Research Findings
Steric Effects : The TMS group in the target compound creates a rigid, C2-symmetric environment, critical for chiral ligand design in asymmetric catalysis .
Electronic Modulation : The para-methyl group enhances electron density at the sulfonamide sulfur, improving nucleophilic displacement reactions compared to unsubstituted analogs .
Biological Activity
N,4-Dimethyl-N-(trimethylsilyl)benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of sulfonamide compounds, including this compound, is often linked to their ability to inhibit specific enzymes and modulate cellular pathways.
- Enzyme Inhibition : Compounds in the sulfonamide class have been reported to inhibit carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor progression. For instance, studies indicate that certain benzenesulfonamides exhibit high selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II .
- Induction of Apoptosis : The ability of these compounds to induce apoptosis has been demonstrated in various cancer cell lines. Notably, one study reported that a related compound increased the percentage of annexin V-FITC-positive apoptotic cells significantly in MDA-MB-231 breast cancer cells .
- Immunomodulatory Effects : Some sulfonamides have shown the capability to activate immune pathways such as NF-κB signaling in response to TLR-4 agonists . This suggests potential applications in enhancing vaccine responses or modulating immune reactions.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound can provide insights into its biological activity:
- Substituent Effects : The presence of dimethyl and trimethylsilyl groups on the benzene ring appears to play a crucial role in modulating the compound's interactions with target enzymes and receptors. Variations in these substituents can lead to significant differences in biological activity .
- Comparative Analysis : A comparative study of various sulfonamide derivatives highlighted that structural modifications could enhance enzyme inhibition or cytotoxicity against cancer cells .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Cardiovascular Effects : Research on benzenesulfonamides has shown their influence on perfusion pressure and coronary resistance in isolated rat heart models. For instance, 4-(2-aminoethyl)-benzenesulfonamide demonstrated a significant decrease in perfusion pressure compared to other derivatives .
- Antiproliferative Activity : A recent study synthesized new pyrazole-4-sulfonamide derivatives and assessed their antiproliferative effects, indicating that structural variations can lead to enhanced biological activity against various cancer cell lines .
Summary of Findings
The biological activity of this compound is multifaceted, involving enzyme inhibition, apoptosis induction, and immunomodulatory effects. The SAR studies suggest that careful modification of its structure can optimize its therapeutic potential.
Q & A
Q. Table 1. Key Spectral Data for Structural Validation
| Technique | Expected Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 0.1–0.3 (s, 9H, Si(CH₃)₃); δ 2.4–2.6 (s, 3H, N–CH₃); δ 7.5–8.5 (m, aromatic) | |
| IR | ~1350 cm⁻¹ (S=O asymmetric stretch); ~1150 cm⁻¹ (S=O symmetric stretch) |
Q. Table 2. Reaction Optimization Parameters
| Reaction Type | Reagents/Conditions | Yield (%) | Key Challenge |
|---|---|---|---|
| Silylation | Trimethylsilyl chloride, NEt₃, THF, 0°C | 75–85 | Competing hydrolysis |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60–70 | Byproduct formation from silyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
